"Methyl thieno[2,3-b]thiophene-2-carboxylate" IUPAC name and structure elucidation
"Methyl thieno[2,3-b]thiophene-2-carboxylate" IUPAC name and structure elucidation
An In-Depth Technical Guide to Methyl Thieno[2,3-b]thiophene-2-carboxylate: Structure, Elucidation, and Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of methyl thieno[2,3-b]thiophene-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The thieno[2,3-b]thiophene core is a rigid, planar scaffold that serves as a valuable building block for developing novel therapeutic agents and organic semiconductors.[1][2] This document offers a detailed exploration of the molecule's structure, definitive IUPAC nomenclature, and a thorough guide to its structural elucidation using modern spectroscopic techniques. Furthermore, a plausible, literature-informed synthetic pathway is presented, complete with a step-by-step experimental protocol. The guide concludes with an overview of the current applications and future potential of this molecular class, providing essential insights for professionals engaged in drug discovery and advanced materials development.
The Thieno[2,3-b]thiophene Scaffold: A Core of Versatility
The thieno[2,3-b]thiophene system consists of two thiophene rings fused along the 'b' face. Its structure is characterized by a unique arrangement of sulfur atoms, which imparts distinct electronic and physicochemical properties compared to its isomer, thieno[3,2-b]thiophene. The parent thieno[2,3-b]thiophene is identified by the CAS Registry Number 250-84-0.[3][4] The planarity and electron-rich nature of this scaffold make it an excellent platform for creating π-conjugated systems for electronic applications and a versatile bioisostere for benzene and other aromatic rings in drug design.[2][5] Derivatives of this core have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8][9]
Caption: IUPAC numbering of the core thieno[2,3-b]thiophene scaffold.
IUPAC Nomenclature and Structural Properties
The correct and unambiguous IUPAC name for the topic compound is methyl thieno[2,3-b]thiophene-2-carboxylate . The ester functional group is located at the C2 position of the bicyclic system.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₂S₂ | [10] |
| Molecular Weight | 198.25 g/mol | [10] |
| Parent CAS Number | 250-84-0 (for Thieno[2,3-b]thiophene) | [3][4] |
graph Molecule_Structure { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Helvetica", fontsize=12];// Core Thieno[2,3-b]thiophene structure s1 [pos="1.5,1.5!", label="S"]; c2 [pos="0.5,1!", label="C"]; c3 [pos="0.5,0!", label="C"]; c3a [pos="1.5,-0.5!", label="C"]; c7a [pos="1.5,0.5!", label="C"]; s6 [pos="2.5,0!", label="S"]; c5 [pos="3.5,0.5!", label="C"]; c4 [pos="3.5,-0.5!", label="C"]; h3[pos="-0.2,0!", label="H"]; h4[pos="4.2,-0.5!", label="H"]; h5[pos="4.2,0.5!", label="H"];
// Ester group at C2 c_co [pos="-0.5,1.5!", label="C"]; o_do [pos="-0.5,2.2!", label="O"]; o_me [pos="-1.5,1.1!", label="O"]; c_me [pos="-2.5,1.3!", label="CH₃"];
// Bonds c2 -- c3; c3 -- c3a; c3a -- c4; c4 -- c5; c5 -- s6; s6 -- c7a; c7a -- s1; s1 -- c2; c3a -- c7a; c3 -- h3; c4 -- h4; c5 -- h5;
// Ester bonds c2 -- c_co; c_co -- o_do [style=double]; c_co -- o_me; o_me -- c_me; }
Caption: Structure of methyl thieno[2,3-b]thiophene-2-carboxylate.
Spectroscopic Signature and Structure Elucidation
The confirmation of the molecular structure relies on a combination of spectroscopic methods. The following sections detail the expected spectral data, providing the rationale behind the predicted values based on established principles and data from analogous compounds.[11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for identifying the substitution pattern on the aromatic core. For methyl thieno[2,3-b]thiophene-2-carboxylate, three distinct aromatic proton signals and one singlet for the methyl ester protons are expected.
-
Rationale: The protons on the thiophene ring bearing the ester (H3) will be influenced by its electron-withdrawing nature. The protons on the second ring (H4 and H5) will exhibit a characteristic coupling constant typical for ortho protons on a thiophene ring.[11] The methyl protons of the ester group will appear as a sharp singlet in the typical upfield region for such groups.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H3 | 7.8 - 8.0 | Singlet (s) | N/A |
| H5 | 7.4 - 7.6 | Doublet (d) | JH4-H5 ≈ 5.6 Hz |
| H4 | 7.1 - 7.3 | Doublet (d) | JH4-H5 ≈ 5.6 Hz |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.
-
Rationale: The chemical shifts are dictated by the local electronic environment. The carbonyl carbon of the ester will be the most downfield signal. The carbons directly bonded to the electronegative sulfur atoms (C2, C3a, C5, C7a) will have characteristic shifts, while the remaining carbons will appear in the typical aromatic region. Spectroscopic data for the parent thieno[2,3-b]thiophene provides a baseline for these predictions.[14]
| Carbon | Predicted δ (ppm) |
| C=O (ester) | 162 - 165 |
| C2 | 135 - 138 |
| C3 | 127 - 130 |
| C3a | 140 - 143 |
| C4 | 123 - 126 |
| C5 | 125 - 128 |
| C7a | 138 - 141 |
| -OCH₃ | 51 - 53 |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
-
Rationale: The most prominent and diagnostic peak will be the strong C=O stretch from the ester group. The spectrum will also feature characteristic vibrations for the aromatic C=C bonds within the fused rings, C-S stretching, and aromatic C-H stretching and bending.[15][16]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Ester C=O Stretch | 1725 - 1710 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-O Stretch | 1300 - 1100 | Strong |
| C-S Stretch | 850 - 650 | Medium-Weak |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
Rationale: The molecular ion peak (M⁺) will be observed at m/z 198, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 167, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 139. The base peak in the mass spectrum of the parent thieno[2,3-b]thiophene is the molecular ion at m/z 140.[3]
Caption: Plausible EI-MS fragmentation pathway.
Synthetic Strategy and Experimental Protocol
While multiple routes to the thieno[2,3-b]thiophene core exist, a practical approach for synthesizing the 2-carboxylate derivative can be adapted from established methods involving intramolecular cyclization.[17]
Synthesis Workflow
The proposed synthesis begins with a suitable thiophene precursor, which is functionalized and then induced to cyclize, forming the second thiophene ring. The final step involves esterification to yield the target molecule.
Caption: A potential workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on literature precedents.[17] Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Step 1: Synthesis of Thieno[2,3-b]thiophene-2-carboxylic acid (Intermediate)
-
Materials: Thiophene-3-carbaldehyde, ethylene glycol, p-toluenesulfonic acid (p-TSA), tetrahydrofuran (THF), n-butyllithium (n-BuLi), elemental sulfur, methyl bromoacetate, hydrochloric acid (HCl), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure: a. Protection: Dissolve thiophene-3-carbaldehyde (1 eq.) in toluene. Add ethylene glycol (1.2 eq.) and a catalytic amount of p-TSA. Reflux with a Dean-Stark trap until no more water is collected. Cool, neutralize, and extract the acetal-protected product. Purify by distillation or chromatography. b. Functionalization: Dissolve the protected thiophene (1 eq.) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 eq.) dropwise and stir for 1 hour. Add elemental sulfur (1.2 eq.) and allow the mixture to warm to room temperature overnight. Cool again to 0 °C and add methyl bromoacetate (1.1 eq.). Stir for 4 hours at room temperature. Quench the reaction with saturated NH₄Cl solution and extract the product. c. Deprotection & Cyclization: Dissolve the crude product from the previous step in a mixture of THF and 2M HCl. Stir at 50 °C for 2 hours. Cool, neutralize, and extract the aldehyde intermediate. Dissolve this intermediate in acetonitrile and add DBU (1.5 eq.). Stir at room temperature for 12 hours. Acidify the reaction mixture to precipitate the crude thieno[2,3-b]thiophene-2-carboxylic acid. Filter and wash the solid.
Step 2: Esterification to Methyl thieno[2,3-b]thiophene-2-carboxylate
-
Materials: Thieno[2,3-b]thiophene-2-carboxylic acid, methanol (MeOH), sulfuric acid (H₂SO₄).
-
Procedure: a. Suspend the carboxylic acid (1 eq.) from Step 1 in an excess of anhydrous methanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). c. Reflux the mixture for 6-8 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate or dichloromethane. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl thieno[2,3-b]thiophene-2-carboxylate.
Applications and Future Outlook
The thieno[2,3-b]thiophene scaffold is a privileged structure in modern chemical research. Its unique properties make it a cornerstone for innovation in two major fields:
-
Drug Development: The rigid, electron-rich nature of the core makes it an effective bioisostere for phenyl, naphthyl, and benzothiophene groups.[5] This allows medicinal chemists to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability or target binding affinity.[5] Derivatives have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and possess significant antimicrobial and anti-inflammatory activities.[7][8][18] Methyl thieno[2,3-b]thiophene-2-carboxylate serves as a key intermediate for the synthesis of more complex, biologically active molecules.[19]
-
Materials Science: As a planar, fused aromatic system, thieno[2,3-b]thiophene is an excellent building block for organic semiconductors.[2] Its structure facilitates efficient π-π stacking in the solid state, which is crucial for charge transport. These materials are actively being investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The carboxylate functional group on the target molecule provides a convenient handle for further chemical modification to fine-tune the electronic properties of the resulting materials.
The future of thieno[2,3-b]thiophene chemistry is bright, with ongoing research focused on developing more efficient and scalable synthetic routes and exploring the full potential of its derivatives in treating human diseases and advancing next-generation electronics.
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